Tetradecyl 2-chlorobutanoate
Description
Tetradecyl 2-chlorobutanoate is a synthetic ester compound characterized by a tetradecyl (C14) chain esterified to a 2-chlorobutanoic acid moiety. This structural feature may influence its physical properties (e.g., solubility, boiling point) and chemical behavior (e.g., hydrolysis susceptibility, interaction with nucleophiles).
Properties
CAS No. |
88395-81-7 |
|---|---|
Molecular Formula |
C18H35ClO2 |
Molecular Weight |
318.9 g/mol |
IUPAC Name |
tetradecyl 2-chlorobutanoate |
InChI |
InChI=1S/C18H35ClO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-21-18(20)17(19)4-2/h17H,3-16H2,1-2H3 |
InChI Key |
QIAPYRAJMHPHDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C(CC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecyl 2-chlorobutanoate can be synthesized through the esterification of 2-chlorobutanoic acid with tetradecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and efficient separation techniques, such as distillation, can further enhance the production efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetradecyl 2-chlorobutanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the butanoate group can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of tetradecyl butanoate.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions with this compound.
Catalysts: Acidic or basic catalysts are often employed to facilitate hydrolysis reactions.
Major Products Formed
Substitution Products: Tetradecyl butanoate and other ester derivatives depending on the nucleophile used.
Hydrolysis Products: 2-chlorobutanoic acid and tetradecanol.
Scientific Research Applications
Tetradecyl 2-chlorobutanoate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of tetradecyl 2-chlorobutanoate involves its interaction with specific molecular targets, such as enzymes involved in ester hydrolysis. The compound can undergo hydrolysis to release 2-chlorobutanoic acid and tetradecanol, which may exert biological effects through their interaction with cellular pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tetradecyl 2-chlorobutanoate with structurally or functionally related compounds, drawing on data from the provided evidence and inferred properties based on molecular features.
Structural and Functional Group Comparison
Physicochemical Properties
Research Findings
- Tetradecyl tetradecanoate: Dominates male bee blends (87% occurrence), suggesting evolutionary significance in chemical communication. Its abundance correlates with specific principal components (PC2 eigenvalue: 0.239), indicating a strong influence on blend composition .
- Trihexyl(tetradecyl)phosphonium chloride : Achieves >90% cesium ion removal under optimized pH (6–8) and temperature (25°C) conditions, demonstrating efficacy in wastewater treatment .
Critical Analysis and Limitations
The provided evidence lacks direct data on this compound, necessitating inferences from structural analogs. Key limitations include:
- Data Gaps: Exact melting points, synthetic routes, and toxicity profiles of this compound require experimental validation.
- Functional Trade-offs: The chlorine atom enhances reactivity but may reduce environmental persistence compared to non-halogenated esters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
